REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.Cl[CH2:10][C:11](=O)[CH3:12]>C(O)C>[OH:8][C:7]1[C:2]2[N:3]([CH:10]=[C:11]([CH3:12])[N:1]=2)[CH:4]=[CH:5][CH:6]=1
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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NC1=NC=CC=C1O
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Name
|
|
Quantity
|
845 g
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
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Name
|
|
Quantity
|
7.57 L
|
Type
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solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated
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Type
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TEMPERATURE
|
Details
|
under reflux for 20 hrs
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Duration
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20 h
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Type
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CUSTOM
|
Details
|
Most of the ethanol was removed by distillation
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Type
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DISSOLUTION
|
Details
|
the residual material was dissolved in 7.57 liters of water
|
Type
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EXTRACTION
|
Details
|
This solution was extracted four times with 1.2 liter portions of dichloromethane
|
Type
|
WASH
|
Details
|
The combined extracts were washed with 1 liter of water
|
Type
|
EXTRACTION
|
Details
|
This basic solution was extracted three times with 1.2 liters of dichloromethane
|
Type
|
WASH
|
Details
|
The combined dichloromethane extracts were washed with 1 liter of H2O
|
Type
|
ADDITION
|
Details
|
this was added to the basic solution.This solution
|
Type
|
TEMPERATURE
|
Details
|
was chilled in an ice bath
|
Type
|
CUSTOM
|
Details
|
the product was collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The product was recrystallized from dichloromethane/methanol
|
Type
|
CUSTOM
|
Details
|
to give the intermediate
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
OC=1C=2N(C=CC1)C=C(N2)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |